molecular formula C11H12BrNO2 B578574 4-Bromo-N-cyclopropyl-2-methoxybenzamide CAS No. 1257665-11-4

4-Bromo-N-cyclopropyl-2-methoxybenzamide

Cat. No. B578574
CAS RN: 1257665-11-4
M. Wt: 270.126
InChI Key: JQLKRLAWVDESHF-UHFFFAOYSA-N
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Description

“4-Bromo-N-cyclopropyl-2-methoxybenzamide” is a chemical compound with the CAS Number: 1257665-11-4 . It has a molecular weight of 270.13 .


Molecular Structure Analysis

The molecular formula of “4-Bromo-N-cyclopropyl-2-methoxybenzamide” is C11H12BrNO2 . The InChI Code is 1S/C11H12BrNO2/c1-15-10-6-7 (12)2-5-9 (10)11 (14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The average mass of “4-Bromo-N-cyclopropyl-2-methoxybenzamide” is 270.122 Da and the monoisotopic mass is 269.005127 Da .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activities

4-Bromo-N-cyclopropyl-2-methoxybenzamide shows potential in the treatment of type 2 diabetes. A study explored derivatives of Glibenclamide, a sulfonylurea oral hypoglycemic drug, by modifying its structure. It was found that bromide substitution in the benzamide ring could slightly improve anti-hyperglycemic potency compared to the root drug (Ahmadi et al., 2014).

Radiosynthesis for Serotonin Receptors

Research in radioiodination of compounds related to 4-Bromo-N-cyclopropyl-2-methoxybenzamide for targeting serotonin-5HT2 receptors has been conducted. This work is significant for developing tracers in γ-emission tomography, a diagnostic tool in neuroscience (Mertens et al., 1994).

Radical Scavenging Activity

Studies on nitrogen-containing bromophenols, which are structurally related to 4-Bromo-N-cyclopropyl-2-methoxybenzamide, have demonstrated potent scavenging activity against radicals. This suggests potential applications in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Antiviral Activities

N-Phenylbenzamide derivatives, including compounds structurally related to 4-Bromo-N-cyclopropyl-2-methoxybenzamide, have shown promising antiviral activity against Enterovirus 71. One such compound demonstrated low cytotoxicity and high efficacy, indicating potential as a lead compound for anti-EV 71 drugs (Ji et al., 2013).

Pharmaceutical Properties Improvement

Research focused on improving the pharmaceutical properties of compounds related to 3-Methoxybenzamide, which shares a similar structure with 4-Bromo-N-cyclopropyl-2-methoxybenzamide. This led to the identification of potent antistaphylococcal compounds with enhanced pharmaceutical properties (Haydon et al., 2010).

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

4-bromo-N-cyclopropyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLKRLAWVDESHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681830
Record name 4-Bromo-N-cyclopropyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclopropyl-2-methoxybenzamide

CAS RN

1257665-11-4
Record name 4-Bromo-N-cyclopropyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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